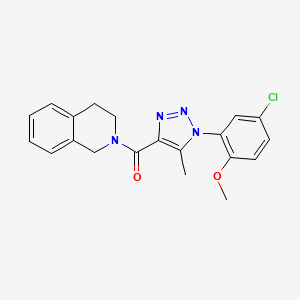
(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on structurally related compounds has focused on the synthesis, characterization, and potential applications of benzylisoquinoline alkaloids and triazole derivatives. For example, the synthesis and characterization of novel benzylisoquinoline alkaloids from Beilschmiedia brevipes have been documented, highlighting the role of spectroscopic methods in determining molecular structures (Pudjiastuti et al., 2010). Similarly, the synthesis of triazole derivatives with potential herbicidal activities showcases the chemical versatility of triazole compounds (Luo et al., 2008).
Potential Biomedical Applications
Triazole derivatives, similar in structure to the compound , have been explored for their potential in biomedical applications. For instance, the synthesis of [11C]HG-10-102-01 as a PET agent for imaging LRRK2 enzyme in Parkinson's disease indicates the relevance of triazole compounds in developing diagnostic tools (Wang et al., 2017). Furthermore, the study of rhenium(i) di- and tri-carbonyl complexes for their kinetic properties and biological evaluation suggests potential therapeutic applications (Gantsho et al., 2019).
Chemical Reactivity and Applications
The reactivity of similar compounds under various conditions has been explored, providing insights into potential synthetic pathways and chemical transformations. For example, the study on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives to yield isoquinoline derivatives highlights the impact of substituents on chemical reactivity and the formation of complex structures (Sakurai et al., 2003).
Eigenschaften
IUPAC Name |
[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-19(20(26)24-10-9-14-5-3-4-6-15(14)12-24)22-23-25(13)17-11-16(21)7-8-18(17)27-2/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCVFKVZLBYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

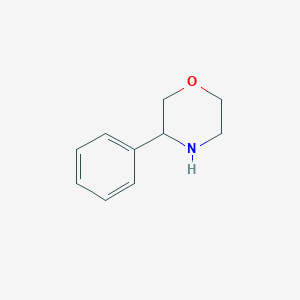

![1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2731024.png)
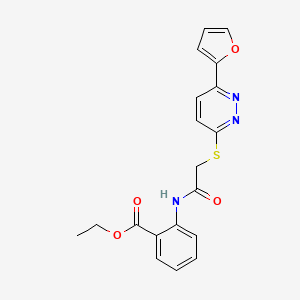
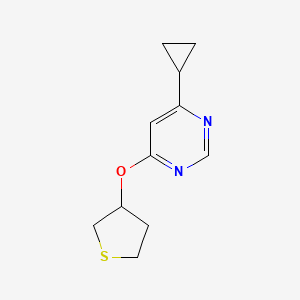

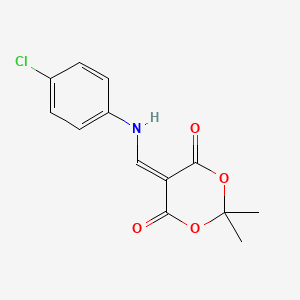
![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)
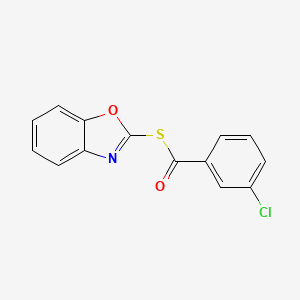
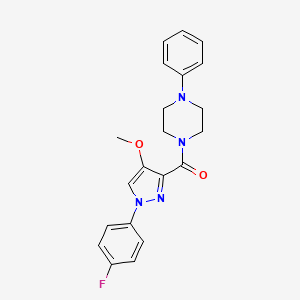
![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)
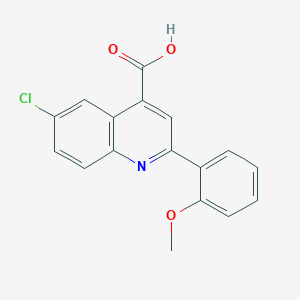

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)